molecular formula C24H18ClN3O2 B293042 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Número de catálogo B293042
Peso molecular: 415.9 g/mol
Clave InChI: XSILCVRLZSKDAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile, also known as C16, is a synthetic compound that belongs to the class of benzimidazole derivatives. C16 has been the subject of scientific research due to its potential pharmacological properties, particularly as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is not fully understood. However, it is believed that 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Additionally, 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile may induce apoptosis in cancer cells by activating certain cellular pathways.
Biochemical and Physiological Effects:
5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile inhibits the activity of certain enzymes involved in cancer cell growth and survival, including topoisomerase II and protein kinase C. Additionally, 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile in lab experiments is its potency as an anticancer agent. 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been shown to be effective in inhibiting the growth of various cancer cell lines at low concentrations. However, one limitation of using 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Direcciones Futuras

There are several future directions for research on 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile. One area of research is to further elucidate the mechanism of action of 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile, particularly with regards to its effects on cancer cell growth and survival. Additionally, future studies could investigate the potential of 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile as a therapeutic agent for other diseases, such as neurodegenerative disorders. Furthermore, research could focus on developing more efficient methods for synthesizing 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile and improving its bioavailability and efficacy in vivo.

Métodos De Síntesis

The synthesis of 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves the reaction between 2-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile and 4-chlorobenzaldehyde in the presence of a catalyst. The reaction yields 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile as a yellow solid with a high yield.

Aplicaciones Científicas De Investigación

5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been studied extensively for its potential anticancer properties. In vitro studies have shown that 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile inhibits the growth of various cancer cell lines, including breast, liver, and lung cancer cells. 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Propiedades

Fórmula molecular

C24H18ClN3O2

Peso molecular

415.9 g/mol

Nombre IUPAC

5-[2-(4-chlorophenyl)-2-oxoethyl]-11-oxo-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

InChI

InChI=1S/C24H18ClN3O2/c25-16-11-9-15(10-12-16)22(29)14-27-20-7-3-4-8-21(20)28-23(27)19(13-26)17-5-1-2-6-18(17)24(28)30/h3-4,7-12H,1-2,5-6,14H2

Clave InChI

XSILCVRLZSKDAE-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C3N(C4=CC=CC=C4N3C2=O)CC(=O)C5=CC=C(C=C5)Cl)C#N

SMILES canónico

C1CCC2=C(C1)C(=C3N(C4=CC=CC=C4N3C2=O)CC(=O)C5=CC=C(C=C5)Cl)C#N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.